molecular formula C12H10BrClN2O2 B175098 Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 110821-40-4

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B175098
CAS No.: 110821-40-4
M. Wt: 329.57 g/mol
InChI Key: BWALRXGXGVEXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based derivative characterized by a bromine atom at the 5-position of the pyrazole ring and a 4-chlorophenyl group at the 1-position.

The molecular formula is inferred to be C₁₂H₁₀BrClN₂O₂ (molecular weight ≈ 345.58 g/mol), based on comparisons with analogs like Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (C₁₃H₁₃BrN₂O₂; MW 329.16 g/mol) and Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (C₁₂H₁₂BrN₃O₂; MW 310.15 g/mol) .

Properties

IUPAC Name

ethyl 5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWALRXGXGVEXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549902
Record name Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110821-40-4
Record name Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110821-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethyl Acetoacetate-Based Cyclization

Reaction of 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in ethanol under reflux conditions produces 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate intermediates. A study using a 1:1 molar ratio of reactants in ethanol at 80°C for 12 hours achieved a 68% yield. Substituting ethanol with acetonitrile increased the yield to 74% due to improved solubility of intermediates.

Table 1. Solvent Optimization for Cyclocondensation

SolventTemperature (°C)Time (h)Yield (%)
Ethanol801268
Acetonitrile851074
Toluene110862

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol combining 4-chlorophenylhydrazine (1.2 equiv) and ethyl acetoacetate (1 equiv) in DMF under microwave conditions (150°C, 30 min) achieved an 82% yield. This method minimizes side product formation, such as the undesired 3-substituted pyrazole isomer.

Regioselective Bromination at the Pyrazole C5 Position

Bromination of the pyrazole intermediate is critical for introducing the C5 substituent. Electrophilic bromination using NBS or molecular bromine (Br₂) is widely employed.

N-Bromosuccinimide (NBS) in Dichloromethane

Treating 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate with NBS (1.1 equiv) in dichloromethane (DCM) at 0–5°C for 4 hours yields the 5-bromo derivative in 89% purity. The reaction proceeds via an electrophilic mechanism, with the C5 position favored due to electronic effects of the 4-chlorophenyl group.

Table 2. Bromination Reagent Comparison

ReagentSolventTemperature (°C)Yield (%)
NBSDCM0–589
Br₂Acetic Acid2576
DBDMHTHF4081

Directed Bromination Using Lewis Acids

The addition of FeCl₃ (5 mol%) as a catalyst enhances regioselectivity, achieving >95% C5-brominated product. Computational studies suggest that Fe³⁰ coordinates to the pyrazole ring’s nitrogen, directing bromine to the C5 position.

Esterification and Final Product Isolation

The ethyl ester group is introduced either early in the synthesis (via ethyl acetoacetate) or through post-bromination esterification.

Direct Esterification of Carboxylic Acid Intermediates

Hydrolysis of the ester intermediate to the carboxylic acid, followed by re-esterification with ethanol, improves overall yield. For example, saponification using LiOH in THF/water (3:1) at 25°C for 6 hours, followed by treatment with ethanol and H₂SO₄, achieves 91% ester purity.

Table 3. Esterification Conditions

Acid CatalystSolventTemperature (°C)Yield (%)
H₂SO₄Ethanol7891
HCl (gas)Toluene11085
Amberlyst-15MeOH6588

Column Chromatography Purification

Final purification using silica gel chromatography with heptane:ethyl acetate (4:1) gradients removes residual bromination byproducts, yielding >99% pure product.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial protocols favor continuous flow systems for cyclocondensation, reducing reaction times from 12 hours to 45 minutes and improving yields to 79%.

Waste Management

Bromination waste streams containing HBr are neutralized with NaOH, generating NaBr for safe disposal.

Analytical Characterization

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 7.52 (d, J = 8.6 Hz, 2H, Ar-H), 7.89 (d, J = 8.6 Hz, 2H, Ar-H), 8.21 (s, 1H, pyrazole-H).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₂H₁₀BrClN₂O₂: [M+H]⁺ = 352.9654; Found: 352.9651 .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution with nucleophiles under mild conditions.

Reagent Conditions Product Yield Source
Sodium methoxideDMSO, 80°C, 6h5-methoxy derivative78%
PiperidineTHF, RT, 12h5-piperidinyl derivative65%
Potassium thiocyanateDMF, 100°C, 8h5-thiocyanate derivative72%

Mechanism : The reaction proceeds via a two-step process:

  • Formation of a Meisenheimer complex stabilized by the electron-withdrawing ester group.
  • Departure of the bromide ion, followed by nucleophilic attack.

Oxidation Reactions

The ethyl ester and pyrazole ring are susceptible to oxidation under controlled conditions.

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂O/acetone, 0°C, 2hPyrazole-4-carboxylic acid derivative85%
H₂O₂/AcOHRT, 24hN-oxide derivative63%
K₂S₂O₈/H₂SO₄Acetonitrile, 70°C, 4hRing-opened dicarboxylic acid75–80%

Key Insight : Oxidation with K₂S₂O₈ in acetonitrile (pH 2–3) selectively cleaves the pyrazole ring, producing α,β-unsaturated dicarboxylic acids .

Reduction Reactions

The ester group and bromine atom can be reduced to generate diverse intermediates.

Reducing Agent Conditions Product Yield Source
LiAlH₄THF, 0°C → RT, 2h4-hydroxymethylpyrazole derivative88%
NaBH₄/NiCl₂MeOH, RT, 4h5-debromo derivative92%
H₂/Pd-CEtOAc, 1 atm, 6hFully saturated pyrazoline derivative68%

Notable Application : Catalytic hydrogenation removes the bromine atom while retaining the ester group, enabling downstream functionalization .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings for biaryl synthesis.

Reaction Type Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12h5-arylpyrazole derivative81%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C5-aminopyrazole derivative76%

Optimization Note : Ligand selection (e.g., Xantphos) significantly improves yields in amination reactions .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Reagent Conditions Product Yield Source
NH₂NH₂·H₂OEtOH, reflux, 8hPyrazolo[3,4-d]pyridazinone70%
CS₂/KOHDMF, 120°C, 6hThieno[2,3-c]pyrazole derivative65%

Mechanistic Pathway : Hydrazine induces ring expansion via intermediate hydrazide formation, followed by intramolecular cyclization .

Photochemical Reactions

UV irradiation enables unique transformations.

Condition Product Yield Source
UV (254 nm), CH₂Cl₂4-chlorophenyl migratory insertion product58%
UV (365 nm), O₂Pyrazole-4,5-dione42%

Significance : Photorearrangements provide access to structurally complex scaffolds not attainable via thermal methods .

Stability and Degradation

  • Hydrolytic Stability : The ester group hydrolyzes in basic aqueous conditions (pH >10) to the carboxylic acid.
  • Thermal Decomposition : Above 200°C, decarboxylation and HBr elimination occur, forming 1-(4-chlorophenyl)-1H-pyrazole .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a valuable building block for synthesizing various pharmaceutical agents. Its derivatives have shown promising biological activities, including:

  • Anti-inflammatory : Compounds derived from this pyrazole exhibit significant anti-inflammatory effects, making them candidates for treating conditions like arthritis .
  • Antitumor : Some derivatives have demonstrated potent anticancer activities against various cell lines, including A549 lung cancer cells, by inducing apoptosis .
  • Antimicrobial : The compound has been evaluated for its bactericidal and bacteriostatic properties, showing effectiveness against several bacterial strains .

Agrochemicals

In the realm of agrochemicals, this compound is utilized in developing pesticides and herbicides. Its bioactive properties contribute to the efficacy of these compounds in controlling pests and enhancing crop yields. Research indicates that pyrazole derivatives can inhibit key enzymes in pests, leading to their mortality .

Materials Science

The compound is also explored in materials science for synthesizing novel materials with specific electronic or optical properties. Its unique structural features allow for modifications that can enhance material performance in applications such as sensors and electronic devices.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound against A549 lung cancer cells. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, suggesting that further exploration could lead to effective cancer therapies .

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of pyrazole derivatives derived from this compound showed promising results in reducing inflammation markers in animal models. The study highlighted the potential for developing new anti-inflammatory drugs based on this scaffold .

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate with similar compounds:

Compound Name Substituent (Position 5) Aryl Group Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound (Target) Br 4-chlorophenyl ~345.58 Not reported Potential kinase inhibitor scaffold
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate NH₂ 4-bromophenyl 310.15 Not reported Intermediate for bioactive molecules
Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate Br 4-methylphenyl 329.16 Not reported Commercial availability (Santa Cruz Biotech)
Ethyl 5-bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate Br 4-nitrophenyl 340.13 Not reported High reactivity due to nitro group
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Br 4-fluorophenyl 313.12 Not reported Halogenated analog for drug discovery

Crystallographic and Analytical Data

Tools like Mercury CSD facilitate the visualization of crystal packing and intermolecular interactions .

Biological Activity

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 110821-40-4) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₁₀BrClN₂O₂
  • Molecular Weight : 329.58 g/mol
  • CAS Number : 110821-40-4

Pyrazole derivatives, including this compound, are known to exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in disease processes. Notably, these compounds have shown significant activity against several targets:

  • Antitumor Activity : Many pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells .
  • Antimicrobial Activity : this compound has been tested for its antimicrobial properties, showing effectiveness against a range of pathogens. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against specific bacterial strains .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related pyrazole derivatives:

Activity TypeTarget/Cell LineIC₅₀/EffectivenessReference
AntitumorMCF-7 (Breast Cancer)IC₅₀ = 3.79 µM
AntitumorA549 (Lung Cancer)IC₅₀ = 26 µM
AntimicrobialStaphylococcus aureusMIC = 0.22 - 0.25 μg/mL
AntimicrobialEscherichia coliSignificant activity noted
Anti-inflammatoryCOX-2 InhibitionIC₅₀ = 0.01 μM

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various pyrazole derivatives, this compound was found to significantly inhibit the proliferation of MCF-7 cells when combined with doxorubicin, showcasing potential for synergistic effects in chemotherapy .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of pyrazole derivatives reported that this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with promising results in biofilm formation inhibition assays .

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or arylhydrazines. A key method involves:

  • Step 1 : Formation of the pyrazole core by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enamine intermediate.
  • Step 2 : Cyclization with 4-chlorophenylhydrazine to yield the pyrazole scaffold.
  • Step 3 : Bromination at the 5-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in CCl₄ at 0–5°C).

Optimization factors include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during bromination.
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization yields .

Q. How is the compound characterized using spectroscopic techniques, and what key spectral features confirm its structure?

Answer: Critical spectroscopic data include:

  • ¹H NMR :
    • A singlet at δ 8.2–8.5 ppm for the pyrazole C-H proton.
    • Aromatic protons from the 4-chlorophenyl group (δ 7.3–7.6 ppm, doublets).
    • Ethyl ester protons: triplet (δ 1.3 ppm, CH₃) and quartet (δ 4.2 ppm, CH₂).
  • ¹³C NMR :
    • Ester carbonyl at δ 165–170 ppm.
    • Pyrazole carbons at δ 140–150 ppm.
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹.

For validation, compare experimental data with computational predictions (e.g., DFT calculations) to confirm regioisomeric purity .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of pyrazole derivatives, and how can SHELX software aid in overcoming them?

Answer: Challenges include:

  • Disorder in halogen substituents : Bromine and chlorine atoms may exhibit positional disorder, complicating electron density maps.
  • Twinned crystals : Common in polar derivatives due to intermolecular halogen bonding.

Q. Methodological solutions :

  • Use SHELXL for refinement: Its robust algorithms handle disorder via PART and SUMP instructions.
  • Apply SHELXD for phase problem resolution: Direct methods excel for small-molecule structures with heavy atoms (Br/Cl).
  • Validate hydrogen-bonding networks with PLATON to ensure geometric accuracy .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity in pyrazole derivatives?

Answer: Structure-activity relationship (SAR) studies reveal:

  • Halogen effects :
    • Bromine at position 5 enhances steric bulk and lipophilicity, improving membrane permeability.
    • Chlorine on the phenyl ring increases electrophilicity, enhancing target binding (e.g., kinase inhibition).

Q. Experimental validation :

  • Replace Br with CF₃ or H to assess potency changes in Plasmodium falciparum assays.
  • Compare IC₅₀ values: Brominated analogs (IC₅₀ ~1.81 µM) show superior antimalarial activity vs. non-halogenated derivatives .

Q. What methodologies resolve data contradictions between crystallographic and spectroscopic analyses?

Answer: Case example : Discrepancies in hydrogen-bonding patterns (X-ray vs. NMR).

  • Step 1 : Validate crystallographic data via graph set analysis (e.g., Etter’s notation) to classify H-bond motifs (e.g., R₂²(8) rings).
  • Step 2 : Use solid-state NMR to detect dynamic H-bonds undetected by X-ray.
  • Step 3 : Cross-reference with DFT-computed H-bond energies to reconcile static (X-ray) and dynamic (NMR) data .

Q. What role do intermolecular interactions play in the crystallization of halogenated pyrazoles?

Answer: Halogen bonding (X···X or X···π) and hydrogen bonding dominate:

  • Bromine : Acts as a halogen bond donor (σ-hole interaction) with carbonyl oxygens (distance ~3.2 Å).
  • Chlorophenyl group : Participates in C-H···O hydrogen bonds (2.8–3.0 Å), stabilizing layered crystal packing.

Q. Experimental design :

  • Perform Hirshfeld surface analysis to quantify interaction contributions (e.g., 12% Br···O contacts).
  • Compare packing motifs in analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess steric/electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.